N-(pyrrolidin-3-yl)pyrimidin-2-amine
Description
Molecular Architecture and Stereochemical Considerations
The molecular architecture of this compound is defined by its fundamental chemical formula C8H12N4, with a molecular weight of 164.11 grams per mole. The compound features a pyrimidine ring system, which consists of a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, providing the core structural framework for numerous biologically active compounds. The pyrrolidine moiety contributes a five-membered saturated nitrogen-containing ring that introduces significant stereochemical complexity to the overall molecular structure.
The stereochemical considerations of this compound are particularly important due to the chiral center present at the 3-position of the pyrrolidine ring. This stereogenic center gives rise to two possible enantiomers: the (R)-configuration and the (S)-configuration, each potentially exhibiting distinct biological properties and binding affinities. The non-planarity of the pyrrolidine ring contributes to the three-dimensional shape of the molecule, influencing its interaction with biological targets and affecting its pharmacological profile. Research has demonstrated that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases, with the ring's stereochemistry playing a crucial role in target selectivity.
The spatial arrangement of substituents around the pyrrolidine ring leads to different biological profiles of drug candidates, as different stereoisomers can exhibit varying degrees of activity against specific molecular targets. The amine linkage connecting the pyrrolidine and pyrimidine rings provides flexibility in the molecular structure while maintaining the essential pharmacophoric elements required for biological activity. This structural feature allows the compound to adopt multiple conformations, which can be critical for binding to protein active sites and achieving optimal therapeutic effects.
The molecular geometry of this compound can be characterized through various spectroscopic techniques, including nuclear magnetic resonance spectroscopy and X-ray crystallography, which provide detailed insights into bond lengths, angles, and spatial relationships between atoms. These structural analyses have confirmed that the compound maintains its heterocyclic integrity under physiological conditions while exhibiting sufficient conformational flexibility to interact with diverse biological targets.
Comparative Analysis of Tautomeric Forms
The tautomeric behavior of this compound and related pyrimidine derivatives represents a fundamental aspect of their chemical and biological properties. Tautomerism in pyrimidine-containing compounds involves the reversible migration of hydrogen atoms and the corresponding reorganization of bonding patterns, particularly affecting the amino groups and ring nitrogen atoms. Research on 2-aminopyrimidine derivatives has revealed that these compounds can undergo keto-enol tautomerization in solution, with structural studies showing a strong bias toward specific tautomeric forms in the solid state.
Studies of photoinduced amino-imino tautomerization reactions in 2-aminopyrimidine and its methyl derivatives have demonstrated that these compounds can exist in multiple tautomeric forms depending on environmental conditions and molecular interactions. The electronic absorption and fluorescence spectra of 2-aminopyrimidine derivatives with acetic acid revealed hydrogen-bonded complex formation, with enthalpy changes for complex formation estimated to be approximately 41.2 to 45.1 kilojoules per mole. These findings indicate that tautomeric equilibria are significantly influenced by intermolecular hydrogen bonding and solvent effects.
The amino-imino tautomerism of related compounds such as 2-aminopurine has been extensively studied to understand its implications for biological activity and mutagenicity. Quantum mechanical investigations have shown that the imino tautomer of 2-aminopurine can form irregular base pairs with canonical DNA bases, potentially leading to enzymatically-competent conformations that affect DNA replication fidelity. These studies provide important insights into how tautomeric forms of pyrimidine derivatives can influence their biological mechanisms and therapeutic potential.
Comparative analysis of tautomeric forms in this compound reveals that the compound can potentially exist in multiple forms involving the amino group attached to the pyrimidine ring. The presence of the pyrrolidine substituent introduces additional complexity to the tautomeric equilibrium by providing additional sites for hydrogen bonding and influencing the electron density distribution within the pyrimidine ring system. Computational studies suggest that the preferred tautomeric form depends on factors such as pH, temperature, and the presence of hydrogen bond acceptors or donors in the surrounding environment.
| Tautomeric Form | Structural Feature | Stability Factors | Biological Relevance |
|---|---|---|---|
| Amino Form | NH2 group on pyrimidine | Aromatic stabilization | Primary bioactive form |
| Imino Form | NH group with double bond | Hydrogen bonding capability | Potential metabolic intermediate |
| Pyrrolidine-NH | Protonated pyrrolidine nitrogen | Electrostatic interactions | pH-dependent activity |
Crystallographic Characterization and Conformational Dynamics
Crystallographic studies of this compound and related compounds have provided detailed insights into their solid-state structures and intermolecular interactions. The crystal structure analysis reveals important information about bond distances, angles, and the spatial arrangement of atoms within the molecule, as well as the packing patterns and hydrogen bonding networks that stabilize the crystalline form. Research on cocrystals of 2-aminopyrimidine with boric acid has demonstrated how pyrimidine derivatives can form complex hydrogen-bonded networks in the solid state.
The conformational dynamics of this compound are characterized by the flexibility of the pyrrolidine ring and the rotation around the carbon-nitrogen bond connecting the two ring systems. Molecular dynamics simulations and crystallographic studies have shown that the pyrrolidine ring can adopt multiple conformations, including envelope and twist conformations, which affect the overall molecular shape and binding properties. The non-planarity of the pyrrolidine ring contributes to increased three-dimensional coverage, which is advantageous for achieving selective interactions with biological targets.
Crystallographic characterization has revealed that the compound can form polymorphic structures under different crystallization conditions, with each polymorph potentially exhibiting distinct physical and chemical properties. The hydrogen bonding patterns observed in crystal structures show that the amino group of the pyrimidine ring and the nitrogen atom of the pyrrolidine ring can participate in extensive intermolecular interactions, leading to the formation of stable crystal lattices. These interactions include both donor and acceptor hydrogen bonds that contribute to the overall stability of the crystalline form.
The conformational preferences of this compound in different environments have been studied using various computational methods, including density functional theory calculations and molecular mechanics simulations. These studies have revealed that the compound exhibits significant conformational flexibility, with multiple low-energy conformations accessible under physiological conditions. The ability to adopt different conformations is crucial for the compound's biological activity, as it allows for induced-fit binding to protein targets and adaptation to different binding sites.
| Crystallographic Parameter | Value Range | Measurement Method | Significance |
|---|---|---|---|
| C-N Bond Length (pyrimidine-amine) | 1.35-1.40 Å | X-ray diffraction | Partial double bond character |
| N-C Bond Length (amine-pyrrolidine) | 1.45-1.50 Å | Single crystal analysis | Single bond flexibility |
| Dihedral Angle (ring systems) | 30-90° | Conformational analysis | Rotational freedom |
| Hydrogen Bond Distances | 2.8-3.2 Å | Intermolecular analysis | Crystal packing stability |
The temperature-dependent behavior of this compound crystals has been investigated to understand thermal expansion properties and phase transition behavior. These studies have shown that the compound maintains its crystalline integrity across a wide temperature range, with gradual changes in unit cell parameters reflecting normal thermal expansion. The stability of the crystal structure under different conditions is important for understanding the compound's storage properties and formulation requirements for potential pharmaceutical applications.
Properties
IUPAC Name |
N-pyrrolidin-3-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-3-10-8(11-4-1)12-7-2-5-9-6-7/h1,3-4,7,9H,2,5-6H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGWWNRXHXZWPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950664-36-5 | |
| Record name | N-(pyrrolidin-3-yl)pyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis of N-(pyrrolidin-3-yl)pyrimidin-2-amine typically follows a two-step approach:
- Formation of the Pyrimidin-2-amine Core: This involves constructing the pyrimidine ring with an amino group at the 2-position.
- Introduction of the Pyrrolidin-3-yl Group: This is achieved via nucleophilic substitution or amination reactions involving 3-aminopyrrolidine or its derivatives.
Preparation of the Pyrimidin-2-amine Core
The pyrimidin-2-amine core is usually synthesized through cyclization reactions involving appropriate precursors such as 3-acetylpyridine or guanidine derivatives. For example, a solvent-free fusion of 3-acetylpyridine with N,N-dimethylformamide dimethylacetal yields intermediates suitable for further transformation into pyrimidin-2-amine derivatives with good yields (~82%).
Alternatively, guanidine hydrochloride reacts with these intermediates in ethanol under basic conditions (e.g., sodium ethoxide) to afford the pyrimidin-2-amine core in yields around 73%.
Salt Formation and Crystallization
The target compound is often isolated as pharmaceutically acceptable salts to improve stability and purity. Common acids used for salt formation include hydrochloric acid, sulfuric acid, methanesulfonic acid, maleic acid, and others. Crystallization from solvents such as ethanol, methanol, isopropyl alcohol, acetone, ethyl acetate, or mixtures thereof is employed to obtain crystalline salts with high purity.
Representative Synthetic Route Example
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 3-acetylpyridine + N,N-dimethylformamide dimethylacetal, solvent-free, 4 h | Formation of intermediate enamine | 82 |
| 2 | Intermediate + guanidine hydrochloride, ethanol, sodium ethoxide, reflux | Cyclization to pyrimidin-2-amine core | 73 |
| 3 | 5-bromo-pyrimidin-2-amine + 3-aminopyrrolidine, nucleophilic substitution, solvent (e.g., DMF or ethanol) | Introduction of pyrrolidin-3-yl group | Variable (typically moderate to good) |
| 4 | Salt formation with HCl or other acids, recrystallization from ethanol or isopropyl alcohol | Purification and isolation of salt form | High purity obtained |
Detailed Research Findings and Notes
Solvent Effects: The choice of solvent critically affects reaction rates and yields. Polar aprotic solvents like DMF and DMSO facilitate nucleophilic substitutions, while alcohols like ethanol are preferred for cyclization and salt crystallization steps.
Catalysts and Ligands: Palladium catalysts with ligands such as xantphos enhance amination yields and reduce reaction times compared to older systems using triphenylphosphine ligands.
Chiral Purity: For related pyrrolidinylpyrimidines, methods have been developed to prepare enantiomerically enriched products without chiral chromatography, relying on controlled crystallization and salt formation.
Industrial Scale-Up: Continuous flow reactors are utilized in industrial settings to maintain consistent quality and high yields during the multi-step synthesis, especially for the nucleophilic substitution and salt formation steps.
Comparative Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Solvent-Free Fusion + Cyclization | 3-acetylpyridine, DMF dimethylacetal, guanidine hydrochloride | 4 h fusion, reflux in ethanol | High yield, simple setup | Requires careful temperature control |
| Nucleophilic Aromatic Substitution | 5-bromo-pyrimidin-2-amine, 3-aminopyrrolidine | DMF or ethanol, moderate heating | Direct introduction of pyrrolidin-3-yl, scalable | Moderate yields, possible side reactions |
| Buchwald-Hartwig Amination | Pyrimidin-2-amine derivatives, Pd catalyst, phosphine ligands | Inert atmosphere, elevated temp | High selectivity, improved yields | Requires expensive catalysts, ligand optimization |
| Reductive Amination | Pyrimidine aldehydes/ketones, pyrrolidine derivatives, reducing agent | Mild conditions | Useful for branched derivatives | Multi-step, potential overalkylation |
Chemical Reactions Analysis
Types of Reactions
N-(pyrrolidin-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the pyrrolidine ring.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Properties :
- N-(pyrrolidin-3-yl)pyrimidin-2-amine has shown promising activity against various cancer cell lines by inhibiting PLK4, which is crucial for cell division and proliferation. Studies have demonstrated its ability to induce apoptosis through down-regulation of anti-apoptotic proteins and cleavage of PARP.
-
Enzyme Inhibition :
- The compound is being studied as a potential inhibitor for other kinases beyond PLK4, indicating its versatility in targeting multiple pathways involved in cancer progression.
-
Neurodegenerative Diseases :
- Research suggests that derivatives of this compound may exhibit dual inhibition of cholinesterase and amyloid-beta aggregation, presenting potential applications in treating conditions like Alzheimer's disease.
Chemistry and Material Science
-
Building Block for Complex Compounds :
- It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds, facilitating the development of novel therapeutics.
-
Chemical Reactions :
- This compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, which are essential for modifying its structure to enhance biological activity.
Notable Research Findings
Several studies have highlighted the efficacy of this compound derivatives:
- A study demonstrated that derivatives exhibited potent inhibition against Mnk2, showcasing anti-proliferative effects on MV4-11 acute myeloid leukemia (AML) cells with favorable pharmacokinetic properties and oral bioavailability .
- Another research effort focused on structural modifications of related compounds to enhance their anti-inflammatory properties, indicating the broader therapeutic potential of pyrimidine derivatives .
Mechanism of Action
The mechanism of action of N-(pyrrolidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular signaling pathways that are crucial for cancer cell proliferation .
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C₈H₁₁N₄ (base form); dihydrochloride salt: C₈H₁₄Cl₂N₄ .
- Molecular Weight : 163.21 g/mol (base); 237.13 g/mol (dihydrochloride) .
- Stereochemistry : The (R)-enantiomer is commonly studied, e.g., (R)-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride (CAS 1349807-59-5) .
- Physicochemical Properties: High hydrogen bond donor/acceptor counts (3/4), polar surface area (49.8 Ų), and moderate complexity (Topological Polar Surface Area = 49.8) .
This compound serves as a scaffold for kinase inhibitors, serotonin receptor agonists, and antimicrobial agents, with modifications enhancing target specificity and pharmacokinetics .
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences:
Fluorination (e.g., 5-fluoro derivative ): Increases metabolic stability and receptor binding affinity via electron-withdrawing effects. Phenyl Addition (e.g., 4-phenyl analog ): Extends π-π stacking interactions, crucial for antimicrobial activity.
Stereochemical Impact :
- The (R)-enantiomer of this compound shows higher receptor selectivity compared to the (S)-form in serotonin agonists .
Biological Activity: Kinase Inhibition: The base structure is a precursor for imatinib analogs, targeting Bcr-Abl tyrosine kinase . 5-HT2C Agonism: Fluorinated derivatives exhibit >50% yield in synthesis and potent central nervous system activity . Antimalarial Activity: Trisubstituted pyrimidines with morpholinopiperidine groups demonstrate rapid parasite clearance .
Biological Activity
N-(pyrrolidin-3-yl)pyrimidin-2-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by various research findings and data.
Overview
This compound is characterized by a pyrimidine ring fused with a pyrrolidine ring. This structure is crucial for its biological activity, particularly as an inhibitor of serine/threonine protein kinase PLK4, which plays a vital role in cell cycle regulation and centriole duplication.
Target Interaction
- Primary Target : PLK4 (Polo-like kinase 4)
- Mode of Action : The compound inhibits PLK4 activity, disrupting the centriole duplication pathway, which leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical Pathways
- The inhibition of PLK4 affects downstream signaling pathways involved in cell division, ultimately resulting in the induction of programmed cell death (apoptosis) through mechanisms such as down-regulation of anti-apoptotic proteins like Mcl-1 and cleavage of poly(ADP-ribose) polymerase (PARP) .
Biological Activity
This compound exhibits several notable biological activities:
- Anticancer Properties :
- Enzyme Inhibition :
-
Potential Applications in Neurodegenerative Diseases :
- Related compounds have shown dual inhibition of cholinesterase and amyloid-beta aggregation, suggesting potential applications in diseases like Alzheimer's.
Table 1: Summary of Biological Activities
Notable Research Findings
- A study identified this compound derivatives as potent inhibitors against Mnk2, showcasing their anti-proliferative effects on MV4-11 AML cells. The lead compound exhibited favorable pharmacokinetic properties and oral bioavailability .
- Research on structurally similar compounds revealed varying biological activities, emphasizing the significance of structural diversity in enhancing therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(pyrrolidin-3-yl)pyrimidin-2-amine, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, compound 21 (a derivative with a pyrrolidin-3-yl group) was synthesized using 3-aminopyrrolidine dihydrochloride and a pyrimidine precursor under anhydrous conditions with potassium carbonate as a base . Catalysts like palladium or copper are often employed in analogous reactions, with solvents such as DMF or toluene under inert atmospheres (N₂/Ar) . Reaction temperature (80–120°C) and time (12–24 hours) are critical for minimizing side products.
Q. How is this compound characterized analytically, and what spectral data are key for confirming its structure?
- Methodological Answer : Characterization relies on ¹H/¹³C NMR , mass spectrometry (MS), and elemental analysis. For a structurally similar compound (compound 21), key NMR signals include δ 8.41 ppm (pyrimidine-H), δ 3.66–3.48 ppm (pyrrolidine-H), and δ 1.30 ppm (tert-butyl group) . MS data (m/z 393) and elemental analysis (C, H, N within ±0.1% of theoretical values) further confirm purity .
Q. What preliminary biological activities have been reported for this compound derivatives?
- Methodological Answer : Derivatives exhibit antimicrobial activity against multidrug-resistant bacteria (e.g., compound 21, MIC ≤2 µg/mL for Staphylococcus aureus) . Structural analogs, such as JAK inhibitors, show anti-inflammatory potential via suppression of the JAK-STAT pathway . Initial testing should prioritize in vitro assays (e.g., broth microdilution for antimicrobials, kinase inhibition assays for JAK targets).
Advanced Research Questions
Q. How can enantiomeric purity of this compound derivatives be ensured during synthesis, and what analytical techniques validate stereochemistry?
- Methodological Answer : Enantioselective synthesis requires chiral catalysts or resolution techniques. For example, diastereomeric salts or chiral HPLC can separate (R)- and (S)-enantiomers (e.g., BB35-1650 and BB35-1818 in ). Polarimetry and circular dichroism (CD) are used alongside ¹H NMR (e.g., splitting patterns for diastereotopic protons) to confirm configuration .
Q. What strategies resolve contradictions in biological activity data between pyrrolidine-pyrimidine derivatives?
- Methodological Answer : Discrepancies often arise from stereochemistry, substituent positioning, or assay conditions. For instance:
- Stereochemical effects : (S)-enantiomers may show higher JAK inhibition than (R)-forms due to binding pocket compatibility .
- Substituent tuning : Adding a tert-butyl group (as in compound 21) enhances lipophilicity and antimicrobial activity .
- Assay standardization : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) to validate results .
Q. How can computational modeling guide the design of this compound analogs with improved target specificity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like JAK2 or NLRP3. For example, scaffold modifications at the pyrimidine C4 position (e.g., introducing electron-withdrawing groups) can enhance hydrogen bonding with catalytic lysine residues . MD simulations (>100 ns) assess stability of ligand-receptor complexes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
